molecular formula C9H7N3O2 B120194 4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 157069-48-2

4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B120194
M. Wt: 189.17 g/mol
InChI Key: QCNDLFQKKMPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that features a triazole ring, which is a five-membered heterocyclic moiety containing three nitrogen atoms, attached to a benzoic acid group. This structural motif is of significant interest due to its presence in various compounds with diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole was prepared using an environmentally friendly procedure, which could potentially be adapted for the synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid . Another approach involves the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which were established by NMR and MS analysis, indicating a potential pathway for synthesizing the compound of interest . Additionally, a selective synthesis method starting from 1-fluoro-2-nitrobenzene derivatives has been reported for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, which could be relevant for the synthesis of related triazole benzoic acids .

Molecular Structure Analysis

The molecular structure of triazole benzoic acid derivatives has been characterized using various techniques. For example, the structure of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives was confirmed by X-ray analysis . Similarly, the molecular structure of triorganotin (4H-1,2,4-triazol-4-yl)benzoates was determined by X-ray crystallography, revealing a five-coordinate distorted trigonal bipyramidal geometry .

Chemical Reactions Analysis

Triazole benzoic acid derivatives can participate in various chemical reactions. For instance, the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates involves the reaction of triazole benzoic acids with organotin oxides or hydroxides . Additionally, the coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides leads to the formation of triazenes, which are related to triazole benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole benzoic acid derivatives are influenced by their molecular structure. For example, the antimicrobial activities of novel triazole derivatives have been evaluated, indicating their potential as bioactive agents . Furthermore, the antioxidant properties of triazole benzoic acid hybrids have been screened in vitro, demonstrating their capability to act as antioxidant agents . The luminescence properties of coordination polymers derived from triazole benzoic acids have also been discussed, suggesting potential applications in materials science .

Scientific Research Applications

1. PPARα Agonist Activity

4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives have been investigated for their PPARα agonist activity. The research led to the identification of potent and subtype-selective PPARα agonists, showing significant potential in lowering triglycerides when administered orally in high-fat diet dogs (Nomura et al., 2012).

2. Oxidative Stress Prevention

Compounds with 1,2,4-triazole structures have demonstrated efficacy in preventing ethanol-induced oxidative stress in the liver and brain of mice. This indicates their potential utility in managing oxidative stress-related conditions (Aktay et al., 2005).

3. Anticonvulsant Properties

A series of 1,2,4-triazol-3-ones and related compounds have been evaluated for their anticonvulsant activities. These compounds exhibit protective properties against seizures induced by various stimuli in animal models, underscoring their potential in epilepsy treatment (Kane et al., 1990).

4. Anti-Inflammatory Effects

1,2,4-triazole derivatives have been explored for their anti-inflammatory properties. Certain compounds, such as benzodiazepine tricyclic derivatives, have shown significant inhibitory effects on pro-inflammatory cytokine production, suggesting their potential in developing new anti-inflammatory medications (Fruscella et al., 2001).

5. Vasodilator Activity

Studies on 4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid derivatives, closely related to 4-(4H-1,2,4-triazol-4-yl)benzoic acid, reveal vasodilator activity in both the pulmonary and systemic vascular beds, indicating potential therapeutic applications in managing hypertension and related cardiovascular conditions (Pankey et al., 2011).

6. Antihistaminic Properties

1,2,4-triazoloquinazolin-5-ones have shown promising H1-antihistaminic activity in in vivo tests on guinea pigs. These compounds could potentially serve as a new class of antihistamines for medical applications, with some compounds demonstrating superior potency and less sedation compared to standard drugs (Alagarsamy et al., 2007).

Safety And Hazards

The compound is classified as a combustible solid . It may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves and eye protection are recommended .

properties

IUPAC Name

4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDLFQKKMPZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390355
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4H-1,2,4-triazol-4-yl)benzoic acid

CAS RN

157069-48-2
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.5 ml of a 5 N aqueous sodium hydroxide solution was added to a solution of 1.2 g of ethyl 4-(1,2,4-triazol-4-yl)benzoate in 15 ml of ethanol. The mixture was stirred at 50-60° C. for 1 hour. The reaction mixture was concentrated under reduced pressure. To the residue was added ice water. The mixture was made acidic with acetic acid. The resulting crystals were collected by filtration, water-washed, and dried to obtain 0.95 g of 4-(1,2,4-triazol-4-yl)benzoic acid as a white powder. Melting point: 300° C. or above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.